molecular formula C53H43O4PSi2 B3067715 (12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane CAS No. 1372719-94-2

(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane

Cat. No.: B3067715
CAS No.: 1372719-94-2
M. Wt: 831 g/mol
InChI Key: TUVDWXQRJDXZRX-UHFFFAOYSA-N
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Description

(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane is a complex organosilicon compound It features a unique structure that includes a dioxaphosphocine ring, which is a rare and interesting moiety in organic chemistry

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.

Biology

In biology, it can be used as a probe to study the interactions between silicon-containing compounds and biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable complexes with drugs can enhance their solubility and bioavailability.

Industry

In industry, it can be used in the production of advanced materials. Its unique structure allows it to impart desirable properties such as increased thermal stability and mechanical strength to polymers and other materials.

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Unfortunately, the search results do not provide specific information on the safety and hazards of this compound .

Mechanism of Action

Target of Action

It is primarily used in the field of organic synthesis , suggesting that its targets could be a variety of organic compounds undergoing synthetic transformations.

Mode of Action

This compound acts as a catalyst in various organic synthesis reactions, such as oxidation reactions, hydrogenation reactions, and carbonylation reactions . As a catalyst, it facilitates these reactions without being consumed, reducing the energy barrier and increasing the reaction rate.

Pharmacokinetics

It is known to be a solid, colorless or light yellow compound that is insoluble in water but soluble in organic solvents . This suggests that its bioavailability could be influenced by factors such as the presence of organic solvents and its physical state.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its action. Additionally, its stability at room temperature indicates that temperature could also be a significant factor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane typically involves multiple steps. One common approach is to start with the preparation of the indeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin core. This can be achieved through a series of cyclization reactions, often involving the use of phosphorus trichloride and a suitable diol.

The triphenylsilyl groups are introduced via silylation reactions, which typically require the use of chlorotriphenylsilane and a base such as triethylamine. The final step involves the oxidation of the hydroxyl group to form the oxo group, which can be accomplished using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The oxo group can be reduced back to a hydroxyl group.

    Substitution: The triphenylsilyl groups can be substituted with other silyl groups or different functional groups.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorotriphenylsilane, triethylamine.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various silyl-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane apart from similar compounds is its unique combination of functional groups. The presence of both the dioxaphosphocine ring and the triphenylsilyl groups gives it a distinct set of chemical properties, making it highly versatile and useful in a wide range of applications.

Properties

IUPAC Name

(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H43O4PSi2/c54-58(55)56-51-47(59(41-19-7-1-8-20-41,42-21-9-2-10-22-42)43-23-11-3-12-24-43)33-31-39-35-37-53(49(39)51)38-36-40-32-34-48(52(57-58)50(40)53)60(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-34H,35-38H2,(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVDWXQRJDXZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OP(=O)(OC8=C(C=CC1=C38)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H43O4PSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane
Reactant of Route 2
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane
Reactant of Route 3
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane
Reactant of Route 4
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane
Reactant of Route 5
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane
Reactant of Route 6
(12-hydroxy-12-oxo-10-triphenylsilyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl)-triphenylsilane

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